molecular formula C10H12BrIO B8735725 1-(4-Bromobutoxy)-4-iodobenzene CAS No. 299461-38-4

1-(4-Bromobutoxy)-4-iodobenzene

Cat. No.: B8735725
CAS No.: 299461-38-4
M. Wt: 355.01 g/mol
InChI Key: NEJRXOXIALLSMY-UHFFFAOYSA-N
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Description

1-(4-Bromobutoxy)-4-iodobenzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and a 4-bromobutoxy group at the opposing para position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science .

Properties

CAS No.

299461-38-4

Molecular Formula

C10H12BrIO

Molecular Weight

355.01 g/mol

IUPAC Name

1-(4-bromobutoxy)-4-iodobenzene

InChI

InChI=1S/C10H12BrIO/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6H,1-2,7-8H2

InChI Key

NEJRXOXIALLSMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCBr)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

a) 1-(4-Bromobutoxy)-4-tert-butylbenzene (CAS 53669-73-1)
  • Structural Difference : Replaces the iodine atom with a tert-butyl group.
  • Impact : The tert-butyl group increases steric hindrance, reducing reactivity in coupling reactions but enhancing thermal stability. This compound is often employed in liquid crystal synthesis due to its bulky substituent .
  • Synthesis: Prepared via nucleophilic substitution between 4-tert-butylphenol and 1,4-dibromobutane under basic conditions .
b) 1-Bromo-4-iodobenzene (CAS 589-87-7)
  • Structural Difference : Lacks the butoxy linker; bromine and iodine are directly para-substituted.
  • Impact : The absence of the ether bridge simplifies reactivity, favoring direct cross-coupling (e.g., Stille or Negishi reactions). It is widely used in synthesizing biaryl structures .
  • Physical Properties : Molecular weight = 282.91 g/mol; melting point ≈ 50–52°C .
c) 1-(Hexyloxy)-4-iodobenzene
  • Structural Difference : Replaces the bromobutoxy chain with a longer hexyloxy group.
  • Impact: Increased hydrophobicity enhances solubility in non-polar solvents, making it suitable for lipid-based drug delivery systems. Synthesized via alkylation of 4-iodophenol with 1-bromohexane .

Halogenated Ether Derivatives

a) 1-(4-Bromobutoxy)-4-fluorobenzene (CAS 2033-80-9)
  • Structural Difference : Substitutes iodine with fluorine.
  • Impact : Fluorine’s electronegativity alters electronic properties, directing electrophilic substitution to specific positions. Used in fluorinated drug candidates .
  • Molecular Formula : C₁₀H₁₂BrFO .
b) 1-(Benzyloxy)-4-bromo-2-fluoro-3-iodobenzene (CAS 2404734-09-2)
  • Structural Difference : Incorporates benzyloxy, bromo, fluoro, and iodo groups on the benzene ring.
  • Impact : Multisubstitution enables precise regiochemical control in synthesis. Applied in complex molecule construction, such as kinase inhibitors .

Chain-Length Variants

a) 1-(2-Bromoethyl)-4-iodobenzene
  • Structural Difference : Shorter ethyl chain instead of butoxy.
  • Impact : Higher reactivity in SN2 reactions due to reduced steric hindrance. Boiling point = 117–120°C at 1.5 Torr .
  • Molecular Weight : 310.96 g/mol .
b) 1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene
  • Structural Difference: Contains a bis-iodinated phenoxybutyl chain.
  • Impact : Serves as a bifunctional building block for dendritic or polymeric materials. Synthesized in 97% yield via Ullmann coupling .

Application-Driven Comparisons

Compound Key Application Reactivity Advantage Reference
1-(4-Bromobutoxy)-4-iodobenzene Pharmaceutical intermediates Dual halogen sites for sequential coupling
1-Bromo-4-iodobenzene Biaryl synthesis Direct coupling without ether cleavage
1-(4-Bromobutoxy)-4-fluorobenzene Fluorinated drug scaffolds Enhanced metabolic stability
1-(Hexyloxy)-4-iodobenzene Lipid-based drug carriers Improved hydrophobicity

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